![molecular formula C11H11NO2 B174670 Ethyl 2-(cyanomethyl)benzoate CAS No. 19821-21-7](/img/structure/B174670.png)
Ethyl 2-(cyanomethyl)benzoate
Overview
Description
Ethyl 2-(cyanomethyl)benzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a cyanomethyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(cyanomethyl)benzoate can be synthesized through several methods. One common method involves the reaction of 2-(cyanomethyl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2-(carboxymethyl)benzoic acid.
Reduction: 2-(aminomethyl)benzoic acid ethyl ester.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Ethyl 2-(cyanomethyl)benzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its chemical properties facilitate various reactions:
- Cyanoacetylation of Amines : The compound is instrumental in the cyanoacetylation process, where it reacts with amines to form cyanoacetamides. This reaction can be conducted under diverse conditions, making it a versatile method for synthesizing derivatives that participate in further condensation and substitution reactions.
- Synthesis of Bioactive Compounds : It serves as a precursor for synthesizing pharmaceutical compounds that exhibit potential therapeutic effects. The hydrolysis of its ester group by esterases can release bioactive molecules, enhancing its relevance in medicinal chemistry.
Biological Research
This compound has shown promise in biological applications:
- Enzyme-Catalyzed Reactions : The compound can be used to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis. This property allows researchers to investigate enzyme kinetics and mechanisms.
- Potential Therapeutic Applications : Due to its ability to undergo metabolic transformations, such as the conversion of the nitrile group into amines or carboxylic acids, this compound may play a role in biochemical pathways relevant to drug development and disease treatment.
Industrial Applications
In addition to its laboratory uses, this compound finds applications in various industrial settings:
- Specialty Chemicals Production : The compound is involved in producing specialty chemicals and materials that require specific chemical reactivity. Its unique structural features allow for targeted modifications that are valuable in material science.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound across different fields:
- Study on Pyrazolone Derivatives : Research exploring the synthesis of novel pyrazolone derivatives utilized this compound as a key intermediate, demonstrating its effectiveness in generating compounds with anti-inflammatory and analgesic properties .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound interacts with various molecular targets, further emphasizing its significance in understanding biochemical interactions and pathways.
Mechanism of Action
The mechanism of action of ethyl 2-(cyanomethyl)benzoate involves its interaction with various molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The nitrile group can undergo metabolic transformations to form amines or carboxylic acids, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-(cyanomethyl)benzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(aminomethyl)benzoate: Similar structure but with an aminomethyl group instead of a cyanomethyl group.
Ethyl 2-(carboxymethyl)benzoate: Similar structure but with a carboxymethyl group instead of a cyanomethyl group.
Uniqueness: this compound is unique due to the presence of both an ester and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 2-(cyanomethyl)benzoate, with the molecular formula C₁₁H₁₁NO₂, is an organic compound classified within the benzoate family. Its structure features an esterified benzoic acid with a cyanomethyl group, which contributes to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings regarding this compound.
This compound can be synthesized through various methods, including the cyanoacetylation of amines. The synthesis typically involves treating substituted aryl or heteryl amines with alkyl cyanoacetates under specific conditions, leading to the formation of cyanoacetamide derivatives that can participate in diverse chemical reactions.
The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis by esterases, releasing bioactive molecules. The metabolic transformations of its nitrile group can yield amines or carboxylic acids that are involved in various biochemical pathways. This highlights its relevance in medicinal chemistry and potential pharmaceutical applications .
Case Studies and Experimental Findings
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₁H₁₁NO₂ | Esterified benzoic acid with a cyanomethyl group |
Methyl 3-(cyanomethyl)benzoate | C₉H₉NO₂ | Similar structure but differs in position |
Ethyl 3-(cyanomethyl)benzoate | C₉H₉NO₂ | Position change affects reactivity |
Benzyl cyanide | C₉H₇N | Lacks ester functionality; used as an intermediate |
Safety and Handling Considerations
Due to the lack of extensive safety data on this compound, it is advisable to handle this compound with caution. General safety protocols for handling organic compounds should be followed to mitigate any potential risks associated with exposure.
Properties
IUPAC Name |
ethyl 2-(cyanomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASCYHRLSNAZIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498261 | |
Record name | Ethyl 2-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19821-21-7 | |
Record name | Ethyl 2-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.